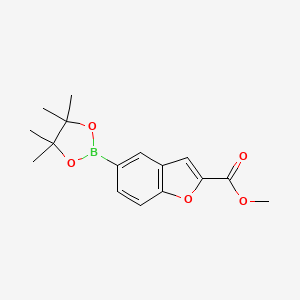

![molecular formula C12H17ClN2S2 B2396269 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride CAS No. 2034574-85-9](/img/no-structure.png)

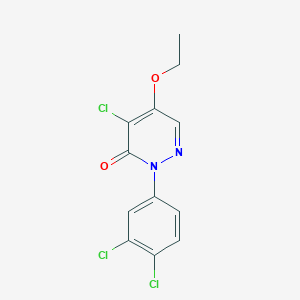

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

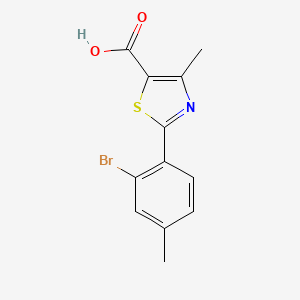

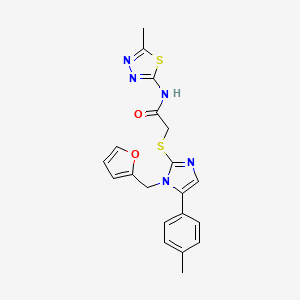

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride, also known as MTT, is a chemical compound that has been extensively used in scientific research. It has been used in various fields of research, including cancer research, neuroscience, and microbiology. MTT is a yellow-colored compound that is soluble in water and has a molecular weight of 292.25 g/mol.

科学的研究の応用

Electrochemical Surface Finishing and Energy Storage

- Research has shown progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and mixtures for applications in electroplating and energy storage. Such studies could provide a foundation for the electrochemical applications of benzothiazole derivatives, including the specific compound (Tsuda, Stafford, & Hussey, 2017).

Antioxidant and Anti-inflammatory Agents

- Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. This suggests potential for benzothiazole derivatives, including 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride, in developing new therapeutic agents (Raut et al., 2020).

Synthetic Methodologies and Biological Importance

- The synthesis and biological importance of 2-(thio)ureabenzothiazoles (TBT and UBT) have been extensively reviewed, showing their significance in medicinal chemistry. This suggests the compound could have relevance in drug development for treating various diseases (Rosales-Hernández et al., 2022).

Structural Activity Relationship in Medicinal Chemistry

- Benzothiazole derivatives exhibit a wide range of pharmacological activities, indicating the potential of such compounds in medicinal chemistry. The structural activity relationship of these derivatives could guide the discovery of new therapeutic agents, possibly including the compound of interest (Bhat & Belagali, 2020).

Ionic Liquids and Polysaccharides Interaction

- Studies on the interaction of ionic liquids with polysaccharides, such as cellulose, for chemical modification suggest potential applications of benzothiazole derivatives in the development of new materials and chemical processes (Heinze et al., 2008).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets leading to a range of biological activities . For instance, some thiazole derivatives have been found to inhibit PI3K, a key enzyme involved in cell growth and survival .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known for their broad pharmacological spectrum, suggesting that they may have favorable adme properties .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride involves the reaction of 2-amino-5,6-dimethylbenzo[d]thiazole with 2-chloroethyl methyl sulfide followed by quaternization with methyl iodide and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-amino-5,6-dimethylbenzo[d]thiazole", "2-chloroethyl methyl sulfide", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "2-amino-5,6-dimethylbenzo[d]thiazole is reacted with 2-chloroethyl methyl sulfide in the presence of a base such as potassium carbonate to yield 2-amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazole.", "The resulting compound is then quaternized with methyl iodide to form 2-amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium iodide.", "Finally, the iodide salt is treated with hydrochloric acid to yield the desired product, 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride." ] } | |

CAS番号 |

2034574-85-9 |

製品名 |

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride |

分子式 |

C12H17ClN2S2 |

分子量 |

288.85 |

IUPAC名 |

5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-3-ium-2-amine;chloride |

InChI |

InChI=1S/C12H16N2S2.ClH/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;/h6-7,13H,4-5H2,1-3H3;1H |

InChIキー |

ZBNMXARCDOBFIX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)SC(=[N+]2CCSC)N.[Cl-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2396198.png)

![9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride](/img/structure/B2396201.png)